molecular formula C6H8N2O2 B3153182 2-(1H-imidazol-1-yl)propanoic acid CAS No. 753489-91-7

2-(1H-imidazol-1-yl)propanoic acid

Cat. No.: B3153182
CAS No.: 753489-91-7
M. Wt: 140.14 g/mol
InChI Key: SFWQHFXRVMKCLS-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)propanoic acid (CAS 753489-91-7) is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It belongs to the imidazole class of heterocycles, a structurally significant family where the five-membered ring contains two nitrogen atoms . The imidazole ring is a fundamental building block in many natural and biologically active molecules, such as the amino acid histidine and the neurotransmitter histamine . This specific structure confers valuable properties, including high polarity and the ability to function as both a weak acid and a base (amphoterism), making it a versatile intermediate in chemical synthesis . This compound serves as a valuable precursor and intermediate in medicinal chemistry and organic synthesis research. Imidazole derivatives are extensively explored for their diverse biological activities and are found in several classes of pharmaceuticals, including antifungal agents, antihypertensive medications, and anticancer drugs . The structural motif of substituting the imidazole ring at the 1-position with a propanoic acid chain, as seen in this reagent, provides a handle for further chemical modification. Researchers can utilize this compound to develop novel molecules or as a model compound to study the behavior of imidazole-based systems, particularly in the development of enzyme inhibitors or other biologically active targets . The product is accompanied by critical safety information. It is classified with the signal word "Danger" and carries hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary measures before use. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWQHFXRVMKCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996805
Record name 2-(1H-Imidazol-1-yl)propanoic acid
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Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753489-91-7
Record name 2-(1H-Imidazol-1-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-1-yl)propanoic acid
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Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes and Reaction Conditions

The construction of the 2-(1H-imidazol-1-yl)propanoic acid scaffold and its related analogues can be achieved through several established synthetic methodologies, primarily involving nucleophilic substitution or more complex multi-step sequences.

Nucleophilic Substitution Approaches

A primary and direct route to this compound involves the N-alkylation of the imidazole (B134444) ring. This is a classic nucleophilic substitution reaction where the deprotonated imidazole acts as a nucleophile, attacking an electrophilic propanoic acid derivative.

A common substrate for this reaction is a 2-halopropanoic acid, such as 2-bromopropanoic acid. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The carboxyl group of the propanoic acid is often protected as an ester during the reaction to prevent unwanted side reactions, followed by a hydrolysis step to yield the final carboxylic acid. The Hell-Volhard-Zelinsky reaction is a standard method to synthesize the required 2-bromopropanoic acid from propanoic acid using bromine and a phosphorus catalyst. doubtnut.comdoubtnut.com

In a related synthesis, the reaction of 3-bromopropanoic acid with methimazole (B1676384) (1-methyl-1H-imidazole-2-thiol) demonstrates that reaction conditions can be tuned to favor substitution on a specific atom, in that case, preferential substitution on sulfur over nitrogen was achieved. researchgate.netnih.gov This highlights the importance of controlling reaction parameters to achieve the desired regioselectivity in imidazole-containing compounds.

Table 1: Representative Conditions for Nucleophilic Substitution

Reactant 1Reactant 2Catalyst/BaseSolventKey Feature
ImidazoleEthyl 2-bromopropanoateSodium hydride (NaH)Dimethylformamide (DMF)Ester hydrolysis required post-substitution.
Imidazole2-Bromopropanoic acidPotassium carbonate (K2CO3)Acetonitrile (B52724)Direct synthesis without ester protection.
Methimazole3-Bromopropanoic acidNot specifiedNot specifiedDemonstrates control of regioselectivity (S vs. N alkylation). researchgate.netnih.gov

Multi-step Organic Synthesis Strategies for Analogues and Derivatives

The synthesis of more complex analogues and derivatives of this compound often requires multi-step pathways that allow for the introduction of diverse functional groups on either the imidazole ring or the propanoic acid side chain. nih.gov

One illustrative strategy involves building the imidazole ring itself as part of the synthesis. For example, a general method for creating substituted imidazoles starts from α-dicarbonyl compounds which react with formamide. youtube.com This approach allows for the preparation of imidazoles with substituents at positions 4 and 5.

Another sophisticated multi-step approach reported in the literature for creating related imidazole-containing structures begins with L-tartaric acid. The acid is converted to a dinitrate, which then reacts with an aldehyde to form a 2-phenyl imidazole 4,5-dicarboxylic acid. This diacid can be selectively converted to a monoacid, which is then coupled with various amines to produce a library of amide derivatives. This highlights a strategy where the imidazole core is constructed early and then elaborated upon.

A different strategy focuses on modifying a pre-existing heterocyclic core. For instance, researchers have converted a thiazolidine (B150603) ring into an imidazoline (B1206853) or imidazole ring to create new analogues. In one such synthesis, an intermediate imidate, prepared from a nitrile, is cyclized with 1,2-diaminopropionic acid to form an imidazoline monoacid, which is subsequently coupled with an amine.

Table 2: Example of a Multi-Step Synthesis for an Imidazole Derivative

StepStarting MaterialReagentsProductPurpose of Step
1L-Tartaric acidNitrating agentsDinitrate intermediateActivation of starting material.
2Dinitrate intermediatePhenylaldehyde2-phenyl imidazole 4,5-dicarboxylic acidFormation of the imidazole ring.
3Diacid productStandard proceduresMonoacid derivativeSelective functionalization.
4Monoacid derivativeAlkylamines, EDC/HOBtFinal amide analoguesIntroduction of diversity.

Stereoselective Synthesis of Chiral Analogues

The propanoic acid moiety of this compound contains a chiral center at the C2 position. The synthesis of enantiomerically pure or enriched forms of this compound and its derivatives is crucial for applications where stereochemistry dictates biological activity or material properties.

Enantioselective Approaches to this compound Derivatives

Achieving enantioselectivity in the synthesis of chiral imidazole derivatives can be accomplished through several advanced methods. One powerful technique is the use of chiral auxiliaries. For instance, a chiral oxazolidinone can be acylated with an acid chloride. nih.gov The resulting structure can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. nih.gov

Another approach involves the synthesis of novel chiral imidazole cyclophane receptors. These have been synthesized through the highly selective N-alkylation of the imidazolyl 1N-position of a bridged histidine diester. These chiral structures have demonstrated the ability to perform enantioselective recognition of amino acid derivatives.

Furthermore, strategies like asymmetric transfer hydrogenation of precursor ketones can be employed to create a chiral alcohol, which can then be converted into the desired chiral acid derivative. nih.gov

Control of Chiral Centers in Related Structures

Controlling the stereochemistry of chiral centers is a central theme in the synthesis of complex molecules. In the context of imidazole-containing compounds, this is often achieved by starting with a molecule from the "chiral pool," such as an amino acid. For example, the synthesis of chiral BCP α-amino acids has been achieved using a Strecker reaction on an aldehyde, followed by the oxidative cleavage of a chiral auxiliary. nih.gov

The choice of the heterocyclic core itself can be a strategic decision to control chirality. For example, replacing a thiazolidine ring, which could have two chiral centers, with an imidazoline ring containing only one chiral center, or an imidazole ring with none (depending on the substitution pattern), can simplify stereochemical challenges and obviate the need for difficult chiral separations.

Derivatization Strategies for Functional Enhancement

Derivatization of the core this compound structure is a key strategy for modulating its physicochemical and biological properties. This involves the introduction of various functional groups at different positions on the imidazole ring or the propanoic acid side chain.

The goal of such derivatization is often to enhance a specific function. For example, the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid was designed to create a mitochondria-targeted prodrug of the antioxidant methimazole. nih.gov This derivatization aims to deliver a therapeutic agent to a specific cellular location.

Other examples of derivatization include the introduction of various substituents onto the imidazole ring, such as isopropyl, ethyl, or phenyl groups. nih.gov These modifications can significantly alter the molecule's lipophilicity, steric profile, and electronic properties, which in turn can influence its activity in biological systems or its properties as a functional material. One-pot reactions using a copper catalyst have been used for the N-arylation of imidazole with aryl iodides to produce N-arylimidazoles in high yields. nih.gov Such modifications are integral to structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its desired properties. nih.gov

Ester and Amide Functionalization

The carboxylic acid group of this compound is a prime site for modification, most commonly through esterification and amidation, to produce derivatives with altered physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester, such as ethyl 2-(1H-imidazol-1-yl)propanoate, can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of the parent acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst. Industrial processes often favor nucleophilic substitution reactions, for instance, using an ethyl halo-propanoate, which can offer high yields. Emerging biocatalytic methods using enzymes like lipase (B570770) are being explored as a greener alternative, though they currently present challenges in achieving high yields.

Amidation: The synthesis of amides from this compound follows standard peptide coupling protocols. masterorganicchemistry.comacs.org These methods typically involve the activation of the carboxylic acid using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a uronium salt like COMU, followed by the addition of an amine. masterorganicchemistry.comorganic-chemistry.org This approach is widely used in the synthesis of peptide mimetics where the imidazole ring can act as a bioisostere for an amide bond. mdpi.com The reaction conditions are generally mild to prevent racemization at the chiral center of the propanoic acid moiety. masterorganicchemistry.com

Interactive Table: Comparison of Esterification and Amidation Methods

MethodReagentsAdvantagesLimitations
Esterification
Fischer EsterificationAlcohol, Acid CatalystSimple, inexpensive reagentsReversible, may require removal of water
Nucleophilic SubstitutionAlkyl Halide, BaseHigh yield, scalableRequires polar aprotic solvents
BiocatalysisAlcohol, LipaseEnvironmentally friendlyModest yields, requires optimization
Amidation
Carbodiimide CouplingAmine, DCC, HOBtHigh yields, commonByproduct removal can be difficult
Uronium Salt CouplingAmine, COMU, BaseFast, efficient, low epimerizationReagents can be expensive
Acyl Halide MethodThionyl Chloride, then AmineHighly reactive acyl halideHarsh reagents, potential side reactions

Substituent Effects on the Imidazole Ring

The electronic properties of the imidazole ring can be modulated by the introduction of various substituents, which in turn influences the reactivity and biological activity of the molecule. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, typically at the C-4 or C-5 positions. mdpi.com

The nature of the substituent significantly impacts the tautomeric equilibrium of the imidazole ring. mdpi.com Electron-withdrawing groups, for instance, can favor one tautomer over the other. mdpi.com This modulation of the electronic environment of the ring can affect its ability to participate in hydrogen bonding and coordinate with biological targets. nih.gov Research on related imidazole-containing compounds has shown that the addition of different substituents can fine-tune their inhibitory potency against enzymes like heme oxygenase. nih.gov

Modifications of the Propanoic Acid Moiety

The propanoic acid portion of the molecule offers several avenues for structural diversification beyond simple ester and amide formation.

One key modification involves the introduction of a hydroxyl group at the alpha-position to yield 2-hydroxy-3-(1H-imidazol-1-yl)propanoic acid. nih.gov This transformation introduces a new chiral center and enhances the molecule's hydrogen bonding capabilities. Further functionalization of this hydroxyl group can lead to a variety of new derivatives.

Another strategy involves altering the carbon backbone of the propanoic acid. For example, chain extension or branching can be achieved through multi-step synthetic sequences, potentially impacting the molecule's conformational flexibility and interaction with biological systems. The synthesis of related compounds like 3-(1H-imidazol-4-yl)propanoic acid demonstrates the feasibility of manipulating the position of the imidazole substituent on the propanoic acid chain. chemicalbook.com

Advanced Synthetic Techniques

To improve efficiency, safety, and environmental impact, modern synthetic strategies are increasingly being applied to the synthesis of complex molecules like this compound and its derivatives.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. In the context of synthesizing imidazole-containing compounds, this includes the use of less hazardous solvents and reagents, and the development of more atom-economical reactions. mdpi.com

One approach is the use of deep eutectic solvents (DESs) as a replacement for volatile organic solvents. mdpi.com These solvents are often biodegradable and can be recycled. Research has shown that the synthesis of 2-aminoimidazoles can be efficiently carried out in a choline (B1196258) chloride-based DES. mdpi.com Another green approach is the use of biocatalysis, as mentioned in the esterification section, which employs enzymes to carry out reactions under mild conditions. Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption.

Interactive Table: Green Chemistry Approaches

TechniquePrincipleExample ApplicationBenefits
Deep Eutectic SolventsUse of safer solventsSynthesis of 2-aminoimidazoles in ChCl-ureaReduced solvent toxicity, potential for recycling
BiocatalysisUse of renewable feedstocks and catalystsLipase-catalyzed esterificationMild reaction conditions, high selectivity
Microwave-Assisted SynthesisEnergy efficiencyAccelerated synthesis of imidazole derivativesReduced reaction times, improved yields

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers several advantages for the synthesis of pharmaceutical intermediates. mdpi.comyoutube.com These benefits include enhanced safety, better heat and mass transfer, and the potential for automation and multi-step synthesis in a single, continuous process. flinders.edu.aunih.govtue.nl

The synthesis of complex heterocyclic compounds, including those containing imidazole rings, has been successfully demonstrated using flow chemistry. beilstein-journals.orgresearchgate.netnih.gov For instance, multi-step sequences that would require isolation of intermediates in a batch process can be "telescoped" in a flow system, significantly improving efficiency. flinders.edu.au This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. youtube.com While specific applications to this compound are not extensively documented, the principles and successes in related systems suggest its high potential for this target molecule. beilstein-journals.orgresearchgate.net

Protective Group Chemistry in Complex Synthesis

In the multi-step synthesis of complex molecules containing the this compound scaffold, the use of protecting groups is often essential to ensure chemoselectivity. wikipedia.org Protecting groups are temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

For the this compound structure, both the imidazole ring and the carboxylic acid may require protection depending on the desired chemical transformations.

Imidazole Protection: The imidazole ring contains a nucleophilic nitrogen that can interfere with certain reactions. Common protecting groups for the imidazole nitrogen include the trityl (Tr), benzyl (B1604629) (Bn), and various silyl (B83357) ethers. libretexts.org The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal (deprotection). libretexts.org

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester. These groups are generally stable to a wide range of reaction conditions and can be readily cleaved by hydrolysis. wikipedia.org For more sensitive substrates, other protecting groups like the benzyl ester, which can be removed by hydrogenolysis, may be employed. libretexts.org

The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—is a powerful tool in complex synthesis, allowing for the selective deprotection and functionalization of different parts of the molecule. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(1H-imidazol-1-yl)propanoic acid. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments, the connectivity of atoms within the molecule can be definitively established.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMBC) NMR for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the imidazole (B134444) ring, the methine proton of the propanoic acid group, and the methyl protons. The chemical shifts of the imidazole protons are influenced by the nitrogen atoms and the aromatic nature of the ring. For a related compound, 2-imidazole-1-yl-3-ethoxycarbonyl propionic acid (IEPA), the H2 imidazole proton shows a resonance at 8.78 ppm. researchgate.net The methine proton (α-proton) adjacent to the carboxylic acid and the imidazole ring would likely appear as a quartet, coupled to the neighboring methyl protons. The methyl protons would, in turn, appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the methine carbon, the methyl carbon, and the three carbons of the imidazole ring. The chemical shift of the carbonyl carbon in the carboxylic acid group typically appears in the range of 170-185 ppm. The carbons of the imidazole ring are expected in the aromatic region of the spectrum.

Two-Dimensional NMR (COSY and HMBC):

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the methine proton and the methyl protons of the propanoic acid side chain, confirming their adjacent relationship. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for connecting the propanoic acid moiety to the imidazole ring. For instance, correlations would be expected between the protons of the propanoic acid chain and the carbons of the imidazole ring, and vice-versa, confirming the N-alkylation site. nih.gov

A study on N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine demonstrated the use of COSY and HMBC to confirm the incorporation of the 1-(3-aminopropyl)-imidazole radical. mdpi.com Similar correlations would be expected for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH10-13 (broad s)170-180
CH4.5-5.0 (q)50-60
CH₃1.5-1.8 (d)15-20
Imidazole H27.5-8.0 (s)135-140
Imidazole H47.0-7.5 (s)120-130
Imidazole H57.0-7.5 (s)115-125

Isotopic Labeling for Mechanistic Studies

Isotopic labeling, where atoms like ¹³C, ¹⁵N, or ²H (deuterium) are incorporated into the molecule, is a powerful tool for studying reaction mechanisms and biosynthetic pathways. researchgate.netdocbrown.info For instance, by synthesizing this compound with a ¹³C label at a specific position, one could trace the fate of that atom in a chemical or enzymatic reaction using ¹³C NMR or mass spectrometry. This technique is particularly valuable in understanding metabolic transformations of such compounds in biological systems. researchgate.net The use of deuterium (B1214612) oxide (D₂O) in ¹H NMR can also help to identify exchangeable protons, such as the carboxylic acid proton. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₆H₈N₂O₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxyl group (a loss of 45 Da) and cleavage of the bond between the imidazole ring and the propanoic acid side chain. Analysis of related propanoic acid derivatives shows common fragmentation pathways such as the loss of water and carbon monoxide from the protonated molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: This table is predictive and based on common fragmentation patterns for similar compounds.)

m/z ValuePossible Fragment
141.0664[M+H]⁺ (Protonated Molecule)
96.0558[M+H - COOH]⁺
68.0507[Imidazole ring fragment]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong absorption band corresponding to the C=O stretching of the carboxyl group is anticipated around 1700-1725 cm⁻¹. The C-H stretching vibrations of the alkyl part and the imidazole ring would appear around 2850-3150 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrations. The C=C and C=N stretching vibrations of the imidazole ring are typically strong in the Raman spectrum. For 1-methylimidazole, these vibrations are observed in the gas phase. The symmetric stretching of the carboxylate group, if the compound exists in its zwitterionic form, would also be Raman active.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carboxylic AcidO-H stretch2500-3300 (broad)IR
Carboxylic AcidC=O stretch1700-1725IR
Imidazole RingC-H stretch3100-3150IR, Raman
Propanoic Acid ChainC-H stretch2850-3000IR, Raman
Imidazole RingC=N, C=C stretch1400-1600IR, Raman

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring, being an aromatic system, is the primary chromophore in this compound. It is expected to exhibit absorption bands in the ultraviolet region, typically around 200-280 nm, corresponding to π→π* transitions. The exact position and intensity of these bands can be influenced by the solvent polarity and the substitution on the imidazole ring. A study on 2-phenylpropanoic acid showed absorption bands at approximately 228 nm and 257 nm. nih.gov

Chromatographic Methods for Purity Assessment and Degradation Studies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for studying its stability and degradation over time.

A reverse-phase HPLC method would be suitable for this compound, likely using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. By monitoring the elution profile with a UV detector, the presence of impurities can be identified and quantified. Furthermore, by subjecting the compound to stress conditions (e.g., heat, acid, base), HPLC can be used to track the formation of degradation products, providing crucial information about its chemical stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the quantification and purity assessment of this compound. The process involves a systematic approach to optimize separation conditions and a thorough validation to ensure the method is fit for its intended purpose.

Method Development: The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is a common strategy for analyzing polar compounds like this compound. The initial phase of development focuses on selecting an appropriate stationary phase and mobile phase composition to achieve adequate retention and resolution of the main compound from any potential impurities or degradation products. mdpi.comacs.org

For imidazole-containing compounds, C8 or C18 columns are frequently employed. acs.orgacs.org The mobile phase typically consists of an aqueous component, often a phosphate (B84403) buffer to control the pH, and an organic modifier like acetonitrile or methanol (B129727). acs.orgacs.org The pH of the buffer is a critical parameter, as it influences the ionization state of the acidic propanoic acid moiety and the basic imidazole ring, thereby affecting retention time and peak shape. An acidic pH, such as pH 3, is often chosen to ensure the consistent protonation of the analyte. acs.org

The optimization process involves adjusting the ratio of the organic modifier to the aqueous buffer (isocratic or gradient elution), the flow rate, and the column temperature to achieve optimal separation efficiency, which is evaluated based on parameters like theoretical plates, tailing factor, and resolution between adjacent peaks. mdpi.comresearchgate.net Detection is commonly performed using a UV/VIS detector at a wavelength where the imidazole chromophore exhibits significant absorbance, for instance, around 225 nm. acs.org

Method Validation: Once the chromatographic conditions are optimized, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comacs.org Validation ensures the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. acs.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies on spiked samples. acs.org

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. acs.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. researchgate.net

A typical validated HPLC method for a related propanoic acid derivative is summarized in the table below.

Table 1: Example RP-HPLC Method Parameters for an Imidazole-Containing Propanoic Acid Derivative
ParameterConditionReference
Column C18 (e.g., 150 x 4.6 mm, 5 µm) acs.org
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) acs.org
Elution Mode Isocratic (e.g., 50:50 v/v) acs.org
Flow Rate 1.0 mL/min acs.org
Column Temperature 30 °C acs.org
Detection UV at 225 nm acs.org
Injection Volume 20 µL mdpi.com

Chiral Chromatography for Enantiomeric Purity

The presence of a stereocenter at the alpha-carbon of the propanoic acid moiety means that this compound exists as a pair of enantiomers, (R)- and (S)-2-(1H-imidazol-1-yl)propanoic acid. wikipedia.org Since enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is critical. Chiral chromatography is the most effective method for separating and quantifying enantiomers. researchgate.net

The primary approach for chiral separation via HPLC involves the use of a Chiral Stationary Phase (CSP). researchgate.net These phases are designed to have specific three-dimensional structures that interact differently with each enantiomer, leading to differential retention and, thus, separation. The development of a chiral method is largely an empirical process that involves screening a variety of CSPs and mobile phases. rsc.org

Chiral Stationary Phases (CSPs): A wide range of CSPs are commercially available. For a compound like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points. researchgate.netrsc.org

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used and have proven effective for a broad range of chiral compounds. researchgate.net They offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polymer backbone.

Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin (B549263) (e.g., CHIROBIOTIC V) are particularly useful because they can operate in multiple mobile phase modes (reversed-phase, polar ionic, polar organic). rsc.org Their complex structures provide numerous interaction sites (ionic, hydrogen bonding, inclusion) that are effective for separating polar and ionizable molecules. rsc.org

Mobile Phase Selection: The choice of mobile phase is intrinsically linked to the type of CSP.

Normal Phase: Typically consists of a nonpolar solvent like n-hexane with a polar modifier such as ethanol (B145695) or isopropanol. researchgate.net

Reversed Phase: Uses aqueous buffers and organic modifiers like acetonitrile or methanol.

Polar Ionic Mode: A newer mode that uses methanol or acetonitrile with a small concentration of acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) to facilitate ionic interactions with the CSP. rsc.org

The screening process would involve analyzing a racemic mixture of this compound on several different CSPs under various mobile phase conditions to find the combination that provides the best enantiomeric resolution.

Table 2: General Screening Strategy for Chiral Separation
ParameterConditions to ScreenReference
Chiral Stationary Phases (CSPs) Cellulose-based (e.g., Cellulose DMP) Amylose-based Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V, T) researchgate.netrsc.org
Mobile Phase Modes Normal Phase (Hexane/Alcohol) Reversed Phase (Water/Acetonitrile/Methanol) Polar Ionic Mode (Methanol/Acid/Base) rsc.org
Additives (for ionic modes) Acids (e.g., Formic Acid, Acetic Acid) Bases (e.g., Diethylamine, Triethylamine) researchgate.net
Flow Rate 0.5 - 1.5 mL/min researchgate.net
Temperature Ambient or controlled (e.g., 25 °C) researchgate.net

Electrochemical Analysis for Redox Behavior

Electrochemical analysis, particularly using techniques like cyclic voltammetry (CV), provides valuable insight into the redox behavior of this compound. The imidazole ring is an electroactive moiety, capable of undergoing oxidation and reduction reactions at an electrode surface. acs.orgnih.gov The study of these processes is crucial for understanding its potential role in biological redox reactions, its stability, and for developing electrochemical sensors.

Cyclic Voltammetry (CV): Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. By sweeping the potential back and forth, one can detect both oxidative and reductive processes.

For this compound, the imidazole ring is the most likely site of electrochemical activity. The oxidation potential of the imidazole ring is influenced by the substituents attached to it. nih.gov The propanoic acid group at the N-1 position will affect the electron density of the ring and, consequently, its ease of oxidation.

A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile or a phosphate buffer in water) to ensure conductivity. researchgate.net A standard three-electrode system is used: a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). nih.gov

The resulting voltammogram would show the current response as a function of the applied potential. An anodic peak would indicate the oxidation potential of the imidazole ring. The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding cathodic peak on the reverse scan. Many imidazole derivatives show irreversible or quasi-reversible oxidation, indicating that the oxidized species is unstable and may undergo subsequent chemical reactions. acs.org By varying the scan rate, information about the reaction mechanism and kinetics can be obtained. acs.org

The electrochemical data, such as the oxidation potential, can be correlated with the compound's electronic properties and can be useful in predicting its behavior as a potential antioxidant or in designing electrochemical detection methods. nih.gov

Table 3: Typical Experimental Setup for Cyclic Voltammetry of an Imidazole Derivative
ParameterDescriptionReference
Technique Cyclic Voltammetry (CV) researchgate.netnih.gov
Working Electrode Glassy Carbon Electrode (GCE) or Platinum (Pt) researchgate.net
Reference Electrode Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) nih.gov
Counter Electrode Platinum (Pt) wire or graphite (B72142) rod researchgate.net
Solvent/Electrolyte System Aqueous buffer (e.g., phosphate buffer) or organic solvent (e.g., Acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAP) researchgate.net
Analyte Concentration Typically in the millimolar (mM) range nih.gov
Scan Rate Varied (e.g., 10 - 200 mV/s) to study mechanism researchgate.netacs.org

Computational Chemistry and Cheminformatics in Compound Analysis

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of a molecule's behavior at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. Such studies can determine optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Electronic Properties Derivable from DFT (Based on Analogous Compounds)

Computational ParameterSignificance
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Dipole MomentMeasures the polarity of the molecule.
NBO ChargesDescribes the distribution of electron density on individual atoms.

This table is illustrative and shows the types of data obtained from DFT studies on related molecules. Specific values for 2-(1H-imidazol-1-yl)propanoic acid would require a dedicated computational study.

The structure of this compound contains two rotatable bonds, as identified in its PubChem entry. nih.gov The rotation around these bonds—specifically the C-N bond connecting the propanoic acid alpha-carbon to the imidazole (B134444) ring and the C-C bond in the propanoic acid backbone—gives rise to various three-dimensional arrangements, or conformers.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of the torsion angles of these rotatable bonds. This "energetic landscape" identifies low-energy, stable conformers and the energy barriers between them. Understanding the preferred conformation(s) is crucial, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors and enzyme active sites. Although a detailed energetic landscape for this specific compound is not published, computational methods could readily generate this data, revealing the most probable shapes the molecule will adopt in different environments.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting binding affinity and understanding interaction mechanisms.

Molecular docking simulations can be used to place this compound into the active site of various enzymes to predict its binding affinity. The output of a docking study is typically a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. For example, studies on various imidazole and benzimidazole (B57391) derivatives have successfully used docking to predict their potential as inhibitors for enzymes like adenylosuccinate lyase and histone deacetylases (HDACs). nih.govnih.gov These studies often calculate binding energies and use advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to refine affinity predictions. nih.gov

Table 2: Example Docking Results for Imidazole-Related Compounds Against Target Proteins

LigandTarget ProteinDocking Score (kcal/mol)Reference
Substituted BenzimidamideP. falciparum Adenylosuccinate Lyase-6.85 to -8.75 nih.gov
Imidazolone Derivative (3g)Protein 1HNJ-4.84 nih.gov
Imidazolone Derivative (5f)Protein 1HNJ-4.75 nih.gov

This table provides examples from related research to illustrate how binding affinities are reported. Data is not for this compound.

Beyond single-enzyme studies, computational methods can profile a ligand against a panel of different receptors to predict its selectivity. For a molecule like this compound, docking it against various receptor subtypes—for example, different subtypes of kainate or AMPA receptors—could help predict whether it binds selectively to one over the others. nih.govnih.gov This is crucial for developing targeted therapeutics with fewer off-target effects. For instance, studies on AMPA receptor agonists have shown how subtle changes to a core structure can dramatically shift binding preference for different receptor subtypes (e.g., GluA1 vs. GluA3), a phenomenon that can be explored and rationalized through docking and X-ray crystallography. nih.gov Similarly, the basis for the selectivity of certain ligands for the retinoic acid receptor γ (RARγ) has been elucidated through the identification of specific hydrogen bonds and hydrophobic interactions in the binding pocket. mdpi.com

A key outcome of molecular docking is the detailed visualization and characterization of the ligand-protein binding site. springernature.comresearchgate.netnih.govsemanticscholar.org These studies identify the specific amino acid residues that form the binding pocket and the nature of the interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the imidazole ring could act as a hydrogen bond acceptor, while the carboxylic acid group of the propanoic acid moiety can act as both a hydrogen bond donor and acceptor. The identification of these potential interactions is the first step in understanding the structural basis of a ligand's biological activity and provides a foundation for rational drug design. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling constitutes a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This methodology is pivotal in drug discovery for predicting the activity of novel molecules and optimizing lead compounds.

The development of predictive QSAR models for the biological potency of this compound would necessitate the synthesis and biological evaluation of a series of structurally related imidazole derivatives to generate a robust dataset. nih.govnih.gov The biological activity, often expressed as an IC50 value, would be the dependent variable in the model. The independent variables would be various molecular descriptors calculated from the two-dimensional (2D) or three-dimensional (3D) structures of the compounds.

The goal is to create a statistically significant equation that correlates these descriptors with activity. researchgate.net For instance, a 2D-QSAR model might predict the potency and penetration capabilities of compounds. iosrjournals.org Such models are instrumental in designing new derivatives with potentially enhanced biological potency by modifying the chemical structure to optimize the key descriptors identified in the QSAR equation. nih.goviosrjournals.org The imidazole scaffold, known for its electron-rich characteristics, readily binds to a variety of enzymes and receptors, making it a frequent subject of QSAR studies. nih.govresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including steric, electronic, and physicochemical properties. iosrjournals.org Identifying which descriptors have the most significant influence on the biological activity is a primary outcome of QSAR analysis. For imidazole derivatives, studies have frequently highlighted the importance of specific descriptor classes. iosrjournals.orgresearchgate.net

Key molecular descriptors that are often evaluated for their influence on the activity of imidazole-based compounds include:

Lipophilicity (e.g., ClogP): This descriptor quantifies the molecule's affinity for a lipid environment, which is crucial for its ability to cross cell membranes. iosrjournals.org

Steric Parameters (e.g., Molar Refractivity, MR): These relate to the volume and shape of the molecule or its substituents, which can influence how it fits into a binding site. iosrjournals.org

Electronic Properties: These describe the distribution of electrons in the molecule, affecting its ability to form hydrogen bonds, and engage in electrostatic or dipole-dipole interactions. The electron-rich nature of the imidazole ring makes these properties particularly relevant. nih.govrsc.org

Topological and 3D Descriptors: These capture information about atomic connectivity, molecular shape, and surface area.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
PhysicochemicalClogP (Lipophilicity)Influences membrane permeability and absorption. iosrjournals.org
StericMolar Refractivity (MR)Affects binding affinity through steric interactions with the receptor. iosrjournals.org
ElectronicDipole MomentGoverns electrostatic interactions with the biological target. nih.gov
TopologicalTopological Polar Surface Area (TPSA)Correlates with transport properties and bioavailability.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov This method provides detailed information on the conformational behavior of a molecule and its dynamic interactions with biological targets. nih.govbohrium.com

MD simulations of this compound would reveal its conformational landscape and stability. By simulating the molecule in a solvent environment, typically water, researchers can observe the rotation around its flexible bonds and identify low-energy, stable conformations. nih.gov The analysis of the simulation trajectory, often over nanoseconds, helps in understanding the molecule's intrinsic flexibility. nih.gov

A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which quantifies the average change in atomic positions over time. A stable RMSD value during a simulation suggests that the molecule has reached an equilibrium state and is conformationally stable. mdpi.comajchem-a.com For a small molecule like this compound, this analysis would focus on the rotational barrier of the propanoic acid group relative to the imidazole ring.

MD simulations are extensively used to explore how a ligand interacts with its biological target, such as a protein or enzyme, in a dynamic environment. bohrium.commdpi.com To study this compound, the molecule would be docked into the binding site of a target protein, and an MD simulation of the resulting complex would be performed.

This simulation would provide insights into the stability of the binding pose and the specific intermolecular interactions that maintain the complex. ajchem-a.com Key interactions to be analyzed would include:

Hydrogen Bonds: The imidazole nitrogen atoms and the carboxylic acid group of the compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The carbon backbone of the propanoic acid and the imidazole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Electrostatic Interactions: The charged carboxylate group and the polar imidazole ring can form salt bridges and other electrostatic interactions.

By tracking these interactions throughout the simulation, researchers can understand the binding mechanism and the role of specific amino acid residues in recognizing the ligand. mdpi.com

In Silico Pharmacokinetic and Pharmacodynamic Predictions (SwissADME)

In silico tools like the SwissADME web server are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. tandfonline.commdpi.com These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested in synthesis and testing. scilit.com For this compound, a SwissADME analysis provides a comprehensive profile of its drug-like properties based on its chemical structure. nih.govphytojournal.com

Property CategoryDescriptorPredicted Value/Commentary for this compoundSignificance
Physicochemical PropertiesMolecular Weight140.14 g/mol nih.govFalls within the range for good oral bioavailability (Lipinski's rule: <500).
LogP (Lipophilicity)-0.6 nih.govIndicates high hydrophilicity.
Water SolubilityPredicted to be highly soluble. phytojournal.comHigh solubility is generally favorable for oral administration.
Topological Polar Surface Area (TPSA)63.1 Ų nih.govSuggests good cell permeability (typically <140 Ų).
PharmacokineticsGastrointestinal (GI) AbsorptionPredicted to be high. phytojournal.comIndicates the compound is likely well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantPredicted to be non-permeant. phytojournal.comThe molecule is unlikely to cross into the central nervous system.
Drug-LikenessLipinski's Rule of FivePasses (0 violations). phytojournal.comFulfills the criteria for a drug-like molecule.
Bioavailability Score0.55Represents a good probability of having favorable pharmacokinetic properties.
Medicinal ChemistryPAINS (Pan-Assay Interference Compounds)No alerts.The structure is not associated with common false-positive results in high-throughput screening.

Exploration of Biological Activities and Pharmacological Potential

Antimicrobial Activity and Mechanisms of Action

The imidazole (B134444) moiety is a well-established pharmacophore in a multitude of antimicrobial agents. Its derivatives are known to exhibit broad-spectrum activity against both bacteria and fungi. The mechanisms underlying this activity are multifaceted, often involving the disruption of critical cellular processes in the microorganisms.

The nitrogen atoms within the five-membered imidazole ring are crucial for its biological action. They can participate in hydrogen bonding and coordinate with metal ions, facilitating interactions with microbial enzymes and other vital components. This ability to interact with biological macromolecules is a key factor in the antimicrobial effects observed with imidazole-containing compounds.

While specific minimum inhibitory concentration (MIC) data for 2-(1H-imidazol-1-yl)propanoic acid is not extensively reported in publicly available literature, studies on its derivatives and related imidazole compounds provide strong evidence of antibacterial potential. For instance, certain imidazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. academiaone.org

Derivatives of imidazole have shown inhibitory action against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. academiaone.org The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), DNA gyrase, and topoisomerase, which are vital for bacterial survival and replication. nih.gov The structure-activity relationship (SAR) studies of various imidazole derivatives reveal that the nature and position of substituents on the imidazole ring significantly influence the antibacterial potency. nih.govacs.org For example, the introduction of lipophilic groups can enhance the antibacterial activity of imidazolium-based ionic liquids. mdpi.com

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

Compound/Derivative Bacterial Strain Activity/Observation
Imidazole Schiff's base derivatives S. aureus, E. coli Exhibited significant inhibition.
Imidazolium Ionic Liquids MDR Acinetobacter baumannii, MDR Staphylococcus aureus High antibacterial potential confirmed. mdpi.com
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives Gram-negative and Gram-positive bacteria Excellent antibacterial activity with MIC values between 1.56 and 6.25 µg/mL. xjtlu.edu.cn
Imidazole-based compounds Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa Broad-spectrum antibacterial activities. nih.gov

This table is generated based on data for imidazole derivatives and related compounds, not specifically for this compound.

The antifungal properties of imidazole derivatives are well-documented, with many clinically used antifungal drugs belonging to this class. Their primary mechanism of action against fungi typically involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.

A study on aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, a structurally related compound, revealed significant antifungal activity against Candida albicans and other non-albicans Candida species. nih.gov Notably, some of these derivatives were found to be more potent than the standard antifungal drug fluconazole. nih.gov The stereochemistry of these derivatives played a critical role in their activity, with the (-) isomers demonstrating significantly higher potency than the (+) isomers. nih.gov While specific data on Aspergillus fumigatus for this compound is scarce, the broad-spectrum nature of imidazole antifungals suggests potential activity.

Table 2: Antifungal Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

Derivative Fungal Strain MIC Mean Value (µg/mL)
Aromatic biphenyl (B1667301) ester derivative 6c C. albicans 1.7 ± 1.4
Aromatic biphenyl ester derivative 6c non-albicans Candida species 1.9 ± 2.0

This table is based on data for derivatives of a structurally related compound, 2-(1H-imidazol-1-yl)-1-phenylethanol. nih.gov

The imidazole ring is the cornerstone of the antimicrobial activity of these compounds. Its aromatic nature and the presence of two nitrogen atoms allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. This structural feature enables imidazole derivatives to interfere with microbial DNA replication, disrupt cell wall synthesis, and impair cell membrane integrity. nih.gov The ability of the imidazole nucleus to act as a versatile scaffold allows for the synthesis of a wide array of derivatives with tailored antimicrobial profiles. researchgate.net

Anticancer Research and Cell Proliferation Inhibition

In addition to their antimicrobial properties, imidazole-based compounds have garnered significant attention in the field of oncology. Numerous studies have highlighted their potential to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). The anticancer activity of these compounds is often attributed to their ability to interact with various molecular targets within cancer cells. nih.gov

One of the promising mechanisms through which imidazole derivatives exert their anticancer effects is by targeting key enzymes involved in cancer progression. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression, and their aberrant activity is often associated with cancer.

While direct evidence for this compound as a histone deacetylase 2 (HDAC2) inhibitor is limited, a series of N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides have been synthesized and identified as potent, nanomolar inhibitors of human histone deacetylases. nih.gov This suggests that the imidazole scaffold can be effectively utilized to design potent HDAC inhibitors. Other imidazole-containing compounds have been shown to act as topoisomerase II inhibitors, DNA intercalators, and inhibitors of other kinases involved in cancer signaling pathways. nih.gov

The anticancer potential of various imidazole derivatives has been evaluated against a range of human cancer cell lines. For example, amide-imidazole compounds have been shown to reduce the survival of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest. jcdr.net Other studies have reported the cytotoxic effects of imidazole derivatives against liver cancer cells (HepG2), colon cancer cells (CaCo-2), and various other tumor cell lines. nih.gov The specific substitutions on the imidazole ring have been shown to significantly impact the potency and selectivity of these compounds against different cancer cell lines. researchgate.net

Table 3: Anticancer Activity of Selected Imidazole Derivatives

Compound/Derivative Cancer Cell Line Activity/Observation
Amide-imidazole compound Breast (MCF-7) Reduced cell survival, induced apoptosis and cell cycle arrest. jcdr.net
Imidazolone derivatives Liver (HepG2), Cervical (HeLa), Colon (CaCo-2), Breast (MCF-7) Exhibited potent and selective anticancer activity. nih.gov
N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides A549, HL60, PC3 Demonstrated EC50 values of 20-100 nM. nih.gov
Imidazole-2-thiones HepG2, MCF-7, HCT-116 Potent antiproliferative activity, with some compounds being more active than doxorubicin (B1662922) against MCF-7. nih.gov

This table is generated based on data for various imidazole derivatives, not specifically for this compound.

Enzyme Inhibition and Modulation Studies

The imidazole nucleus is a key pharmacophore known to interact with various enzymes, often through the coordination of its nitrogen atom with metallic centers in the enzyme's active site. nih.gov Derivatives of this compound have been specifically investigated for their enzyme inhibitory properties.

Retinoic acid (RA) is a crucial signaling molecule derived from vitamin A, and its concentration is tightly regulated by cytochrome P450 enzymes, particularly the CYP26 family (CYP26A1, CYP26B1, and CYP26C1). nih.gov The development of inhibitors for these enzymes, known as Retinoic Acid Metabolism Blocking Agents (RAMBAs), is a strategy to enhance the therapeutic effects of endogenous RA. nih.gov

The imidazole scaffold is a prominent feature in many CYP inhibitors. Research has focused on designing and synthesizing imidazole derivatives as potent and selective inhibitors of CYP26. For instance, novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates have demonstrated potent inhibitory activity against CYP26A1. One of the most promising compounds from this series, 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester, exhibited a very low IC₅₀ value, indicating high potency.

CompoundTarget EnzymeIC₅₀ (nM)
3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl esterCYP26A13
Liarozole (Reference)CYP26A1540
R116010 (Reference)CYP26A110

This table presents the half-maximal inhibitory concentration (IC₅₀) values of a potent imidazole derivative against the CYP26A1 enzyme, compared to reference inhibitors.

Thromboxane (B8750289) A2 (TxA2), synthesized by thromboxane synthetase, is a potent mediator of platelet aggregation and vasoconstriction. Inhibitors of this enzyme are of significant therapeutic interest. The imidazole moiety is a key feature of many thromboxane synthetase inhibitors. drugbank.com

Studies have described series of 2-(1H-imidazol-1-ylmethyl)-substituted carboxylic acids, which are structurally related to this compound, as potent and selective inhibitors of thromboxane synthetase. For example, derivatives based on benzo[b]thiophene showed strong and long-lasting inhibition of thromboxane production in vivo. These compounds displayed high in vitro potency with IC₅₀ values in the nanomolar range, while having minimal effects on other enzymes like cyclooxygenase and PGI2 synthetase.

Compound ClassTarget EnzymeIn Vitro IC₅₀ (M)In Vivo Effect
2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]thiopheneThromboxane Synthetase1 x 10⁻⁸ - 7 x 10⁻⁸~100% inhibition for 6h; 80% inhibition at 24h

This table summarizes the inhibitory activity of a class of imidazole-containing carboxylic acids against thromboxane synthetase, highlighting their in vitro potency and in vivo duration of action.

The imidazole ring is a versatile ligand in metalloenzymes. nih.gov This property underpins the broad-spectrum enzyme modulatory effects observed in some imidazole-containing compounds. For example, the antifungal drug ketoconazole, an imidazole derivative, is known to inhibit various cytochrome P450 enzymes beyond those found in fungi, including those involved in human steroid synthesis. nih.gov This broad inhibition is a result of the imidazole nitrogen binding to the heme iron atom within the P450 enzymes. wikipedia.org This general mechanism suggests that other imidazole-containing structures, like this compound, could potentially interact with and modulate a variety of metalloenzymes, a hypothesis that warrants further investigation.

Anti-inflammatory Investigations for Related Derivatives

The imidazole ring is a core component of many compounds developed for their anti-inflammatory properties. mdpi.com The mechanism often involves the inhibition of key inflammatory mediators. The previously discussed inhibition of thromboxane synthetase by imidazole derivatives is directly relevant to anti-inflammatory action, as thromboxanes are key players in the inflammatory cascade.

Further research into other imidazole-based structures has revealed multiple anti-inflammatory pathways:

p38 MAP Kinase Inhibition : Novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives have been synthesized and shown to possess anti-inflammatory activity through the inhibition of p38 MAP kinase. acs.org One such compound, AA6, demonstrated considerable inhibitory activity with an IC₅₀ value of 403.57 nM. acs.org

Inhibition of Pro-inflammatory Cytokines : Hybrid molecules containing both indole (B1671886) and imidazole nuclei have been evaluated for their anti-inflammatory effects. nih.gov Compounds like 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one were found to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov

Albumin Denaturation Inhibition : As a preliminary test for anti-inflammatory activity, various imidazole derivatives have been screened for their ability to inhibit protein denaturation, a hallmark of inflammation. acs.org

These findings collectively underscore the potential of the imidazole scaffold, as present in this compound, as a basis for the development of novel anti-inflammatory agents.

Neurobiological Interactions and Potential as Neurotransmitters

While direct studies on the neurobiological activity of this compound are not extensively documented, the imidazole core is fundamental to neurobiology. It is the central component of the amino acid histidine and its decarboxylation product, the neurotransmitter histamine. mdpi.com Histamine plays a critical role in regulating the sleep-wake cycle, attention, and other physiological functions in the central nervous system.

The broader class of imidazole-containing compounds has been investigated for various neurobiological activities:

Serotonin (B10506) and Dopamine (B1211576) Receptor Modulation : Compounds that incorporate an imidazole ring have been shown to possess a high affinity for serotonin (5-HT) and dopamine (D2) receptors. nih.gov This interaction suggests potential applications as antidepressants and anxiolytics. nih.gov

Propionic Acid-Induced Neuroinflammation : The propanoic acid moiety of the target compound is also of neurobiological interest. Intraventricular administration of propionic acid in animal models has been shown to induce neuroinflammatory responses, including reactive astrogliosis and microglial activation. nih.gov This suggests that short-chain fatty acids can have significant effects on brain function and may be relevant to the pathogenesis of certain neurodevelopmental disorders. nih.gov

The presence of the imidazole ring, a key element in several neurotransmitters and neuromodulators, combined with the propanoic acid side chain, suggests that this compound could potentially interact with various neurological targets.

Modulation of Metabolic Pathways (e.g., Glucose Metabolism via Histidine Metabolites)

The imidazole ring is a feature of metabolites that can influence major metabolic pathways. A notable example is imidazole propionate (B1217596) (3-(1H-imidazol-5-yl)propanoic acid), a microbial metabolite of histidine that is structurally related to this compound. mdpi.com

Elevated levels of imidazole propionate in the gut have been linked to impaired glucose metabolism. Studies have shown that this metabolite can affect insulin (B600854) signaling. Specifically, imidazole propionate has been found to impair glucose tolerance and interfere with the function of metformin, a first-line medication for type 2 diabetes. The proposed mechanism involves the activation of the mTORC1 signaling pathway, which in turn leads to the phosphorylation of insulin receptor substrates (IRS), thereby dampening the insulin signal. This microbial-produced metabolite illustrates a direct link between gut flora, histidine metabolism, and host glucose homeostasis. mdpi.com

Investigation of Anticonvulsant Properties of Derivatives

The exploration of the pharmacological potential of this compound has led to the synthesis and evaluation of several of its derivatives, particularly a series of ω-(1H-imidazol-1-yl)-N-phenylpropionamides. These investigations have been crucial in understanding the structure-activity relationships that govern the anticonvulsant effects of this class of compounds.

Detailed Research Findings

A notable study in the field focused on the synthesis of eight new ω-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide (B166681) derivatives. nih.gov These compounds were specifically designed to bear various substituents on the N-phenyl ring, including 2,6-dimethyl, 2,6-dichloro, 2-chloro-6-methyl, and 2-isopropyl groups. The primary aim of this research was to assess their anticonvulsant activity through the maximal electroshock (MES) test, a well-established screening model for identifying compounds that can prevent the spread of seizures. nih.gov

The results of the MES test revealed that the nature of the substituent on the N-phenyl ring played a significant role in the anticonvulsant efficacy of the derivatives. Among the synthesized compounds, the derivatives featuring a 2-isopropyl or a 2,6-dimethyl substitution on the N-phenyl ring were identified as the most active compounds in the series. nih.gov This suggests that the size and electronic properties of the substituents at these positions are critical for the observed biological activity.

The research underscores the therapeutic potential of modifying the this compound scaffold to develop novel anticonvulsant agents. The anilide function, in combination with the imidazole nucleus, appears to be a promising pharmacophore for achieving potent anticonvulsant effects. nih.gov

Interactive Data Table: Anticonvulsant Activity of this compound Derivatives

The following table summarizes the anticonvulsant activity of the synthesized ω-(1H-imidazol-1-yl)-N-phenylpropionamide derivatives in the maximal electroshock (MES) test.

Compound IDN-Phenyl Ring SubstituentAnticonvulsant Activity (MES Test)
1 2-isopropylMost Active
2 2,6-dimethylMost Active
3 2,6-dichloroLess Active
4 2-chloro-6-methylLess Active

Data sourced from Soyer, Z., Kiliç, F. S., Erol, K., & Pabuccuoglu, V. (2004). Synthesis and anticonvulsant activity of some omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives. Il Farmaco, 59(8), 595-600. nih.gov

Coordination Chemistry and Metal Complexation Research

Ligand Properties of the Imidazole (B134444) Moiety for Metal Coordination

The imidazole ring, a key component of the amino acid histidine, is fundamental to the function of many metalloproteins. mdpi.comsemanticscholar.org This moiety possesses two nitrogen atoms, but it is the pyridine-type nitrogen atom (N3) that typically acts as the primary donor site for metal coordination. This nitrogen has a lone pair of electrons in an sp2 hybrid orbital, which is readily available for forming a coordinate bond with a metal ion. The second nitrogen atom (N1) is typically protonated or, in the case of 2-(1H-imidazol-1-yl)propanoic acid, bonded to the propanoic acid side chain.

The presence of the carboxylate group introduces a second potential coordination site, allowing the entire molecule to act as a bidentate or even a bridging ligand. This ability to bind to a metal center through two or more donor atoms is known as chelation, which results in the formation of a highly stable metal-chelate complex. whoi.edu This "chelate effect" enhances the thermodynamic stability of the resulting metalligand complex compared to coordination with monodentate ligands. whoi.edu The flexibility of the propanoic acid chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.comsemanticscholar.orgchemrxiv.org The resulting complexes can be isolated as crystalline solids and their structures and properties elucidated through various analytical techniques.

The coordination of this compound and related imidazole-containing ligands to metal centers can result in a variety of coordination geometries and oxidation states, influenced by the nature of the metal ion, the stoichiometry of the reaction, and the presence of other ancillary ligands.

For instance, research on zinc(II) complexes with similar 3-(1H-imidazol-1-yl)propanoate linkers has shown the formation of coordination polymers where the zinc atoms adopt a tetrahedral geometry. chemrxiv.org In these structures, each zinc ion is connected to two imidazole nitrogens and two carboxylate groups from four different ligand molecules. chemrxiv.org

Ruthenium complexes, in particular, showcase a range of possibilities. Ruthenium can exist in various oxidation states, including Ru(II), Ru(III), and Ru(IV). nih.gov Studies on ruthenium complexes with related ligands like 2-pyridin-2-yl-1H-benzimidazole have demonstrated different geometries. For example, a Ruthenium(II) complex was found to have a "four-legged piano-stool" geometry, which is a common half-sandwich organometallic structure. nih.gov In contrast, homoleptic Ruthenium(II) complexes with imidazol(in)ium-2-dithiocarboxylate ligands have been shown to feature an octahedral RuS₆ core. nih.gov The specific coordination environment is highly dependent on the ligand set; for this compound, coordination could involve the imidazole nitrogen, the carboxylate oxygen, or both, leading to potentially diverse structural outcomes with metals like ruthenium.

Table 1: Examples of Coordination Geometries in Related Imidazole Complexes
Metal IonLigandOxidation StateCoordination GeometryReference
Zinc(II)3-(1H-imidazol-1-yl)propanoate+2Tetrahedral chemrxiv.org
Ruthenium(II)2-pyridin-2-yl-1H-benzimidazole+2Four-legged piano-stool nih.gov
Ruthenium(II)Imidazol(in)ium-2-dithiocarboxylate+2Octahedral nih.gov

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal center and for characterizing the resulting complex.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide clear evidence of metal binding. For example, the C=N stretching vibration of the imidazole ring and the asymmetric and symmetric stretching vibrations of the carboxylate group are sensitive to coordination. A shift in the positions of these bands in the IR spectrum of the complex compared to the free ligand indicates that these groups are involved in bonding with the metal ion. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can also be used to probe metal-ligand interactions. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected upon complexation. For diamagnetic complexes, changes in the chemical shifts of the imidazole ring protons and the carbons of the carboxylate group can confirm coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of a complex can also provide evidence of coordination. The appearance of new absorption bands, often in the visible region, can be attributed to charge-transfer transitions between the ligand and the metal. researchgate.net The stability of complexes in solution can also be monitored over time using UV-Vis spectrophotometry by observing changes in the absorption maxima. nih.gov

Table 2: Spectroscopic Techniques for Characterizing Metal Complexes
TechniqueObserved Change upon CoordinationInformation Gained
Infrared (IR) SpectroscopyShifts in C=N and COO⁻ stretching frequenciesConfirmation of imidazole and carboxylate coordination
NMR SpectroscopyChanges in chemical shifts of ligand protons and carbonsIdentification of coordination sites in diamagnetic complexes
UV-Visible SpectroscopyAppearance of new charge-transfer bandsEvidence of electronic interaction between metal and ligand

Applications in Metalloprotein Studies and Metalloenzyme Mimicry

The structural similarity of the imidazole group to the side chain of histidine makes this compound and its metal complexes valuable tools in the study of metalloproteins and the design of synthetic metalloenzyme mimics. mdpi.com Artificial metalloenzymes (ArMs) are created by introducing an unnatural metal complex into a protein scaffold, providing a simplified and tunable model to study the active sites of complex natural enzymes. nih.gov

By incorporating ligands like this compound, researchers can create models that replicate the coordination environment of the metal center in enzymes such as hydrogenases or superoxide (B77818) dismutase. nih.gov These models allow for the investigation of the roles of specific structural features around the metal cofactor and can provide insights into the mechanisms of small molecule activation (e.g., O₂, H₂, CO₂) by natural metalloenzymes. nih.gov For instance, chiral imidazole derivatives have been used to construct receptors for the enantioselective recognition of amino acids. nih.gov

Catalytic Applications of Metal-Coordination Complexes

Metal complexes containing imidazole-based ligands have demonstrated significant potential in catalysis. The electronic properties and steric environment of the metal center can be fine-tuned by modifying the ligand structure, leading to catalysts with high activity and selectivity for specific organic transformations.

Applications in Materials Science and Chemical Biology

Development of Novel Polymeric Materials and Composites

While direct polymerization of 2-(1H-imidazol-1-yl)propanoic acid is not extensively documented, its structural motifs are found in various polymeric materials. The principles of its reactivity can be inferred from related imidazole-containing monomers. For instance, polymers have been synthesized using vinyl 2-(1H-imidazol-1-yl)acetate, a structurally similar compound. The polymerization of such monomers can be achieved through methods like free-radical polymerization, yielding polymers with pendant imidazole (B134444) groups that offer sites for further modification, such as quaternization to create polyelectrolytes. mdpi.com

The presence of both the imidazole and carboxylic acid groups allows this compound to act as a versatile linker molecule in the formation of coordination polymers and metal-organic frameworks (MOFs). Although research has more prominently featured its structural isomer, 3-(1H-imidazol-1-yl)propanoate, the underlying principles are applicable. In these materials, the carboxylate group can coordinate to metal centers, while the nitrogen atoms of the imidazole ring can bridge between metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov The specific stereochemistry of the "2-" isomer would influence the resulting polymer's topology and properties compared to its "3-" counterpart.

Supramolecular Assemblies and Functional Materials

The ability of this compound to form well-defined, non-covalent structures is central to its role in supramolecular chemistry. The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen), while the carboxylic acid group is a classic hydrogen-bonding motif. These interactions can guide the self-assembly of the molecules into predictable patterns, such as chains or sheets.

In the context of functional materials, this molecule is particularly relevant for creating coordination polymers. Research on the closely related 3-(1H-imidazol-1-yl)propanoate ligand has shown that it readily forms coordination polymers with metal ions like Zinc(II). nih.gov These reactions, typically carried out by combining aqueous solutions of the ligand and a metal salt, can yield crystalline materials. nih.gov The imidazole and carboxylate moieties act as bridges between metal centers, creating extended chains. nih.gov These chains can be further organized in the solid state through other non-covalent forces like hydrogen bonding, sometimes involving solvent molecules like water. nih.gov Such materials are studied for their thermal stability and potential porosity. nih.gov

Structural Features of a Related Imidazole-Propanoate Coordination Polymer
Ligand SystemMetal IonResulting StructureKey InteractionsReference
3-(1H-imidazol-1-yl)propanoate LigandsZinc(II)Crystalline Coordination Polymer ChainsCoordination bonds (Metal-Ligand), Hydrogen bonding (with crystal water) nih.gov

Chemical Biology Probes for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by selective interaction. mdpi.com While this compound is not established as a widely used probe itself, its structure contains the necessary functionalities to be developed into one. The imidazole nucleus is considered a "privileged structure" in medicinal chemistry and is found in many bioactive compounds and has been incorporated into probes for biological evaluation. mdpi.com

The carboxylic acid group provides a convenient handle for chemical modification. It can be readily converted into an activated ester or an amide, allowing it to be conjugated to reporter molecules like fluorophores or to affinity tags for pull-down experiments. Furthermore, the imidazole moiety itself can be reactive. For example, acyl imidazole derivatives have been designed as activity-based probes to detect labile copper pools in living cells. In this system, the acyl imidazole acts as an electrophile that is activated by copper to label adjacent proteins, providing a permanent record of the copper's location. mdpi.com This demonstrates the potential for derivatives of this compound to be engineered into reactive probes for interrogating specific biological analytes or processes. The metabolism of histidine can lead to related compounds like imidazol-4-one-5-propionic acid, which has been shown to affect insulin (B600854) signaling, highlighting the biological relevance of this class of molecules. wikipedia.org

Role in Corrosion Inhibition Mechanisms

Imidazole and its derivatives are well-recognized as effective corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. researchgate.netmdpi.com The inhibitory action of this compound can be understood through the established mechanisms for this class of compounds. The inhibition process relies on the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. acs.orgmuc.edu.ps

The adsorption is facilitated by the presence of heteroatoms (nitrogen in the imidazole ring and oxygen in the carboxyl group) and the π-electrons of the aromatic imidazole ring. researchgate.netnih.gov These features allow for interaction with the vacant d-orbitals of the metal. The inhibitor can adsorb onto the metal surface through several modes: electrostatic attraction between charged molecules and the charged metal, donor-acceptor interactions between the π-electrons of the imidazole ring and vacant metal orbitals, and interaction between non-bonding electrons of the heteroatoms and the metal. nih.gov

Studies on various imidazole derivatives have shown them to be mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.com The adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netacs.org The efficiency of inhibition typically increases with the concentration of the inhibitor up to an optimal point, where a stable protective layer is formed. mdpi.commdpi.com

Research Findings on Corrosion Inhibition by Imidazole Derivatives
InhibitorMetalCorrosive MediumInhibition Efficiency (at optimal conc.)Inhibition TypeAdsorption IsothermReference
5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ)Carbon Steel1 M HCl94.8%Mixed-typeLangmuir mdpi.com
5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ)Carbon Steel1 M HCl95.8%Mixed-typeLangmuir mdpi.com
2,6-bis(2,5-dimethyl-2H-imidazol-4-yl)pyridine (BDIP)Mild Steel1 M HCl97.4% at 10-3 MPredominantly CathodicLangmuir researchgate.net
ImidazoleCarbon Steel WeldmentDistrict Heating Water91.7% at 500 ppmNot specifiedNot specified mdpi.com

Integration into Peptidomimetics and Amino Acid Analogues

Design and Synthesis of Histidine Derivatives and Analogues

The design of histidine analogues like 2-(1H-imidazol-1-yl)propanoic acid is centered on modifying the natural amino acid to probe or enhance biological activity. Histidine's imidazole (B134444) side chain is crucial for the function of many peptides and proteins, acting as a proton donor/acceptor and a ligand for metal ions. researchgate.net Analogues are designed to alter these properties by modifying the imidazole ring's electronics or sterics, or by changing its connection point to the amino acid backbone. researchgate.netsigmaaldrich.com For instance, moving the attachment point from the C4 (as in natural histidine) to the N1 position creates this compound, fundamentally altering the side chain's rotational freedom and hydrogen bonding capacity.

The synthesis of such analogues can be achieved through various organic chemistry routes. A common strategy involves starting with readily available precursors like imidazole derivatives and propanoic acid. evitachem.com The synthesis of chiral derivatives often employs enantiopure starting materials to ensure the desired stereochemistry in the final product. nih.gov General synthetic schemes for histidine analogues may involve the construction of the imidazole ring onto a protected amino acid backbone or, conversely, the elaboration of a pre-formed imidazole-containing molecule. For example, the synthesis of L-histidine isotopomers has been achieved via a multi-step process starting from thiocyanate (B1210189) and glycine (B1666218) amide, which allows for site-specific isotope labeling. mdpi.com Another approach involves the van Leusen three-component reaction, which efficiently generates disubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). nih.gov These methods provide a versatile toolbox for creating a diverse range of histidine analogues for peptidomimetic studies.

Table 1: Synthetic Strategies for Histidine Analogues

Starting Materials Key Reaction/Method Product Type Reference
Imidazole derivatives, Propanoic acid Coupling agents (e.g., EDC, DCC) (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid evitachem.com
Thiocyanate, Glycine amide Multi-step synthesis with ring formation Site-directed stable isotope enriched L-Histidine mdpi.com
Aldehyde, Primary amine, TosMIC van Leusen three-component reaction N-substituted imidazole derivatives nih.gov
Urocanic acid Asymmetric synthesis with protecting groups (2S,3S)-β-methylhistidine mdpi.com

Application in Peptide Synthesis as Chiral Building Blocks

In peptide synthesis, the stereochemistry of each amino acid building block is critical for the final three-dimensional structure and biological activity of the peptide. Chiral non-proteinogenic amino acids like (S)- or (R)-2-(1H-imidazol-1-yl)propanoic acid are valuable building blocks because they allow for the synthesis of well-defined, stereochemically pure peptidomimetics. evitachem.comnih.gov The use of such enantiopure synthons ensures that the resulting peptide analogues have a single, predictable conformation, which is essential for structure-activity relationship (SAR) studies. researchgate.netsigmaaldrich.com

The incorporation of these building blocks into a growing peptide chain typically follows standard solid-phase or solution-phase peptide synthesis protocols. evitachem.com The amino group is protected (e.g., with Fmoc or Boc) to allow for controlled coupling to the carboxyl group of the preceding residue. The imidazole nitrogen, unlike in natural histidine, does not typically require a protecting group during standard coupling conditions, simplifying the synthetic process. The availability of these chiral building blocks allows chemists to systematically modify peptide backbones and side chains, creating novel structures with potentially new or improved functions. rsc.org This approach is fundamental to moving from natural peptides to more drug-like molecules.

Conformational Control Strategies in Peptidomimetic Design

A primary goal of peptidomimetic design is to control the molecule's conformation to pre-organize it for binding to a biological target, thereby reducing the entropic penalty of binding and increasing affinity. nih.gov Incorporating residues like this compound is a key strategy for achieving this conformational control. mdpi.com By altering the linkage of the imidazole ring to the backbone (N1-alkylation instead of C4-alkylation), the rotational degrees of freedom (χ angles) of the side chain are significantly changed compared to natural histidine. This constraint can be used to stabilize specific secondary structures, such as β-turns. mdpi.com

Various strategies leverage such building blocks to direct peptide folding:

Turn Induction: The unique geometry of certain non-natural amino acids can force the peptide backbone to adopt a turn conformation. For example, ferrocene (B1249389) templates conjugated with dipeptides have been shown to induce β-turns. mdpi.com Similarly, the rigid structure of this compound can be used to favor specific backbone torsion angles.

Backbone Modification: In some cases, the entire peptide backbone is replaced with a rigid scaffold that positions the side chains in a spatial arrangement mimicking that of a native peptide structure. mdpi.commdpi.com For instance, a dibenzofuran (B1670420) moiety has been used to replace a Pro-Pro sequence, locking the resulting peptidomimetic into a single major conformation in solution. nih.gov

These strategies, enabled by the synthesis of custom amino acid analogues, are crucial for developing peptidomimetics with high affinity and selectivity for their targets. nih.gov

Functional Enhancement of Bioactive Peptides Through Incorporation

The ultimate goal of incorporating analogues like this compound is to enhance the function of bioactive peptides. nih.gov This enhancement can manifest as increased binding affinity, improved stability, altered receptor selectivity, or novel biological activity. nih.govmdpi.com

Table 2: Examples of Functional Enhancement in Peptidomimetics

Peptidomimetic Type Target Functional Enhancement Reference
Phosphopeptide analogue with constrained mimic (Haic) Stat3 SH2 domain Increased binding affinity (IC50 of 162 nM vs. 290 nM for lead peptide) nih.gov
1H-imidazole-2,5-dicarboxamide HCV-NS3 Protease Inhibition of NS4A binding (IC50 of 1.9 µM) and protease activity mdpi.com
Diimidazole analogues PCSK9–LDLR interaction & HMG-CoAR Dual inhibition; Dim16 showed an IC50 of 0.0008 µM for PCSK9 binding nih.gov

Research has demonstrated the success of this approach across various therapeutic areas:

Inhibition of Protein-Protein Interactions: Signal transducer and activator of transcription 3 (Stat3) is a target in cancer therapy. By replacing amino acids in a lead phosphopeptide with conformationally constrained mimics, researchers developed a peptidomimetic with nearly two-fold higher affinity for the Stat3 SH2 domain. nih.gov

Enzyme Inhibition: The hepatitis C virus (HCV) NS3/4A protease is essential for viral replication. A structure-based design approach converted a peptide inhibitor into 1H-imidazole-2,5-dicarboxamide derivatives. These peptidomimetics successfully mimicked a key binding sequence and inhibited the protease. mdpi.com

Dual-Target Inhibition: Diimidazole analogues have been designed to simultaneously inhibit two key targets in cholesterol metabolism: PCSK9 and HMG-CoA reductase. These compounds showed potent, low-nanomolar inhibition of the PCSK9-LDLR protein-protein interaction and micromolar inhibition of HMG-CoA reductase activity, demonstrating the potential to create multifunctional drugs. nih.gov

These examples highlight how the incorporation of rationally designed building blocks, including histidine analogues like this compound, is a powerful strategy for transforming natural peptides into potent and specific therapeutic candidates.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biological Targets and Pathways

A foundational step in harnessing the therapeutic potential of 2-(1H-imidazol-1-yl)propanoic acid is the identification of its specific biological targets and the signaling pathways it modulates. Currently, there is a significant knowledge gap regarding the precise molecular interactions of this compound within a biological system. Future research should prioritize unbiased screening approaches to uncover its binding partners.

Key Research Approaches:

Affinity-based proteomics: This technique can identify proteins that directly interact with the compound.

Chemogenomic profiling: High-throughput screening against a panel of known drug targets can reveal potential off-target effects and new therapeutic applications.

Metabolomic and transcriptomic analyses: These studies can provide insights into the downstream cellular pathways affected by the compound, offering clues to its mechanism of action.

Advanced Structure-Based Drug Design Initiatives

Once primary biological targets are identified, structure-based drug design will be instrumental in optimizing the efficacy and selectivity of this compound. This involves determining the three-dimensional structure of the compound in complex with its target protein.

Future Initiatives:

X-ray crystallography and cryo-electron microscopy (cryo-EM): These techniques will be crucial for obtaining high-resolution structural data of the compound-target complex.

Computational modeling and simulation: Molecular docking and dynamics simulations can predict how modifications to the compound's structure will affect its binding affinity and specificity. This will guide the synthesis of more potent and selective analogs.

Comprehensive Mechanistic Studies at the Molecular and Cellular Level

A thorough understanding of how this compound exerts its effects at the molecular and cellular levels is paramount. This goes beyond simple target identification to unravel the intricate details of its mechanism of action.

Areas for Investigation:

Enzyme kinetics: If the target is an enzyme, detailed kinetic studies can determine the mode of inhibition or activation.

Cell-based assays: A battery of cellular assays will be necessary to probe the compound's effects on cell proliferation, apoptosis, signaling cascades, and other relevant cellular processes.

In vivo animal models: Once a clear in vitro mechanism is established, studies in relevant animal models of disease will be essential to validate the therapeutic hypothesis.

Exploration of Novel, Sustainable Synthetic Methodologies for Scalability

For any promising compound to transition from a research tool to a therapeutic agent, a robust and scalable synthetic route is required. Current synthetic methods for this compound may not be suitable for large-scale production.

Research Focus:

Green chemistry principles: Future synthetic strategies should aim to be environmentally friendly, utilizing less hazardous reagents and solvents, and minimizing waste.

Flow chemistry: Continuous flow manufacturing can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Interdisciplinary Research with Emerging Fields (e.g., Nanoscience, AI-Driven Drug Discovery)

The integration of this compound research with cutting-edge fields like nanoscience and artificial intelligence (AI) could accelerate its development and open up new therapeutic avenues.

Collaborative Opportunities:

Nanoscience for drug delivery: Encapsulating the compound in nanoparticles could improve its solubility, stability, and pharmacokinetic profile, and enable targeted delivery to specific tissues or cells.

AI in drug discovery: Artificial intelligence and machine learning algorithms can be employed to analyze large datasets from screening assays, predict the activity of virtual derivatives, and identify potential new therapeutic applications for the compound and its analogs. alfa-chemistry.com

Development of Next-Generation Therapeutic Agents and Research Tools

The structural scaffold of this compound can serve as a starting point for the development of a new generation of therapeutic agents and chemical probes.

Future Development:

Analogue synthesis: A focused medicinal chemistry campaign to synthesize and screen a library of derivatives will be crucial for improving potency, selectivity, and drug-like properties.

Prodrug strategies: Designing prodrugs of the compound could enhance its oral bioavailability and tissue penetration.

Bifunctional molecules: The scaffold could be incorporated into bifunctional molecules, such as PROTACs (proteolysis-targeting chimeras), to induce the degradation of a target protein.

By systematically addressing these future research directions, the scientific community can work towards fully understanding and exploiting the therapeutic potential of this compound, ultimately translating a promising molecule into tangible clinical benefits.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2-(1H-imidazol-1-yl)propanoic acid, and how can reaction conditions be optimized? A: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting imidazole with halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid) under basic conditions (e.g., K₂CO₃ or DABCO) to facilitate the substitution at the imidazole nitrogen . Optimization includes controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 imidazole:halide) to minimize side reactions like over-alkylation. Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) .

Advanced Synthesis: Addressing Low Yields

Q: How can researchers resolve low yields in the synthesis of this compound due to competing N-3 vs. N-1 alkylation? A: Competing alkylation at N-3 of imidazole can be mitigated by:

  • Using bulky bases (e.g., DIPEA) to sterically hinder N-3.
  • Introducing directing groups (e.g., electron-withdrawing substituents) on imidazole to favor N-1 reactivity.
  • Employing microwave-assisted synthesis to reduce reaction time and side-product formation .
    Validate regioselectivity via ¹H-NMR (N-1 substitution typically shows a downfield shift for the imidazole proton at ~7.5 ppm) .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A: Key techniques include:

  • ¹H/¹³C-NMR : Identify imidazole protons (δ 7.2–7.8 ppm) and carboxylic acid protons (δ 12–13 ppm).
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 141.07 for C₆H₈N₂O₂) .
    For advanced studies, X-ray crystallography can resolve conformational details, such as the planar imidazole ring and hydrogen-bonding networks .

Biological Activity and Mechanism

Q: What biological activities are associated with this compound, and how are these evaluated experimentally? A: Imidazole derivatives are known for antimicrobial and enzyme-inhibitory properties. For this compound:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
  • Enzyme Inhibition : Evaluate interactions with histidine-decarboxylase or cytochrome P450 using kinetic assays (IC₅₀ determination) .
  • Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-carboxylic acid) can track intracellular accumulation in HEK293 or HepG2 cells .

Advanced Data Contradictions: Substituent Effects

Q: How do structural modifications (e.g., ethyl or hydroxyl substituents) alter the compound’s bioactivity, and how can conflicting data be reconciled? A: Substituents significantly impact activity:

  • Ethyl groups (e.g., 3-(2-ethyl-imidazol-1-yl)propanoic acid) enhance lipophilicity, improving membrane permeability but reducing solubility .
  • Hydroxyl groups (e.g., 2-hydroxy analogs) introduce hydrogen-bonding, potentially increasing receptor affinity but altering metabolic stability .
    Contradictions in literature data (e.g., variable MIC values) may arise from assay conditions (pH, solvent). Standardize protocols using CLSI guidelines and control for compound purity (>95% via HPLC) .

Stability and Storage Recommendations

Q: What factors influence the stability of this compound, and how should it be stored? A: The carboxylic acid group is prone to decarboxylation under heat (>100°C) or basic conditions. Stability is optimal:

  • In solution : Store at –20°C in anhydrous DMSO or ethanol (pH 4–6).
  • Solid state : Protect from light and moisture (desiccator, argon atmosphere).
    Degradation products (e.g., imidazole) can be monitored via TLC (Rf ~0.5 in ethyl acetate) .

Advanced Derivatization Strategies

Q: How can researchers functionalize this compound for targeted drug delivery or enhanced activity? A: Common derivatization approaches:

  • Esterification : Protect the carboxylic acid as a methyl/tert-butyl ester for improved cell penetration.
  • Amide Coupling : Use EDC/HOBt to conjugate with amines (e.g., peptide vectors) for receptor-specific targeting.
  • Propargylation : Introduce alkynyl groups via CuAAC "click chemistry" for bioconjugation .
    Validate derivatives using LC-MS and compare pharmacokinetic profiles (e.g., logP, plasma half-life) .

Computational Modeling for Mechanism Elucidation

Q: What computational tools can predict the binding interactions of this compound with biological targets? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes (e.g., cyclooxygenase-2). Key parameters:

  • Ligand Preparation : Optimize protonation states (carboxylic acid deprotonated at physiological pH).
  • Binding Affinity : Calculate ΔG values for imidazole stacking with aromatic residues (e.g., His513 in COX-2) .
    Validate predictions via mutagenesis studies (e.g., His513Ala mutants) .

Advanced Pharmacological Profiling

Q: How can researchers investigate the compound’s interaction with CNS receptors or transporters? A: Use:

  • Radioligand Displacement Assays : Compete with ³H-GABA or ³H-dopamine in synaptic membrane preparations.
  • Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., GABAₐ receptors in neuronal cultures).
  • Microdialysis : Monitor neurotransmitter levels (e.g., serotonin) in rodent brains post-administration .
    Correlate findings with behavioral assays (e.g., forced swim test for antidepressant activity).

Addressing Synergistic Effects in Combination Therapies

Q: What methodologies assess synergistic effects when combining this compound with other bioactive compounds? A: Employ:

  • Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices against pathogens.
  • Isobolograms : Quantify synergy (FIC <0.5) in cancer cell lines (e.g., MTT assays).
  • Transcriptomics : Profile gene expression (RNA-seq) to identify pathways enhanced by combinations (e.g., oxidative stress response) .

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Reactant of Route 1
2-(1H-imidazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-imidazol-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.